molecular formula C14H16N8O B2439993 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034275-94-8

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2439993
CAS No.: 2034275-94-8
M. Wt: 312.337
InChI Key: RNBHRZBGGHBDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16N8O and its molecular weight is 312.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c23-14(10-7-15-9-17-10)16-8-13-19-18-11-3-4-12(20-22(11)13)21-5-1-2-6-21/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBHRZBGGHBDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=CN4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide plays a significant role in biochemical reactions. It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Molecular Mechanism

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, which suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may have long-term effects on cellular function. Information on the compound’s stability and degradation over time would be valuable for understanding its temporal effects.

Biological Activity

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity based on diverse research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H21N7O2\text{C}_{15}\text{H}_{21}\text{N}_{7}\text{O}_{2}

It has a molecular weight of 331.37 g/mol and features a complex arrangement that includes a pyrrolidine moiety and a triazolo-pyridazine structure.

Research indicates that compounds similar to this compound often interact with various protein kinases, particularly those involved in cancer and inflammatory pathways. For instance, the compound shows potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in tumor progression and fibrosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of ALK5 : The compound exhibits IC50 values in the low micromolar range against ALK5, indicating strong inhibitory effects that could be leveraged for cancer therapy .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of similar triazole compounds. For example, a study on related triazolo compounds demonstrated significant antibacterial effects against various pathogens .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (μM)Reference
ALK5 InhibitionTGF-β type I receptor0.013
AntibacterialVarious pathogensVaries
Cytokine InhibitionIL-1β production28% - 94%

Detailed Research Findings

  • ALK5 Inhibition : In vitro studies show that this compound has shown potent inhibition against ALK5 with an IC50 value of 0.013 μM , suggesting its potential as a therapeutic agent in cancer treatment .
  • Cytokine Production : A series of imidazole derivatives were evaluated for their ability to inhibit cytokine production in stimulated human cells. The results indicated that certain derivatives achieved up to 94% inhibition of IL-1β production at concentrations around 10 μM .
  • Antimicrobial Activity : Related compounds have demonstrated promising antibacterial properties against various strains, which highlights the potential for developing new antimicrobial agents based on the imidazole and triazole scaffolds .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances biological activity.
  • Triazolo-Pyridazine Core : This heterocyclic structure is known for various pharmacological properties.
  • Imidazole Moiety : Often associated with biological activity, particularly in drug design.

Pharmacological Applications

This compound has been studied for its potential in treating various diseases due to its diverse biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles and imidazoles have shown effectiveness against various bacterial strains. The unique combination of the imidazole and triazole structures in this compound may contribute to its enhanced antimicrobial efficacy .

Anticancer Potential

The imidazole derivatives have been reported to possess anticancer properties. Studies have shown that compounds with similar heterocyclic structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific interactions of this compound with cancer-related proteins could be a focus for future research.

Anti-inflammatory Effects

Compounds containing imidazole and triazole groups have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation .

Synthetic Approaches

The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide typically involves multi-step synthetic routes. Common methods include:

  • Multi-step Synthesis : Involves the sequential formation of the pyrrolidine ring and the introduction of the triazole and imidazole moieties.
  • Functional Group Modifications : These are crucial for optimizing biological activity and enhancing solubility.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

Study ReferenceFocusFindings
Antimicrobial ScreeningDemonstrated significant activity against Mycobacterium tuberculosis with low MIC values.
Anticancer ActivityReported that imidazo[1,2-a]pyridine derivatives showed potent cytotoxic effects on cancer cell lines.
Anti-inflammatory PropertiesInvestigated the inhibition of inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, pyridazine derivatives can be functionalized with triazole rings using stepwise alkylation and cyclization under controlled temperatures (80–120°C) in solvents like ethanol or dichloroethane. Catalysts such as p-toluenesulfonic acid (p-TSA) may accelerate ring closure .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substitution patterns and confirming the integration of pyrrolidine and imidazole groups. For instance, imidazole protons typically appear as singlets near δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₈N₈O) and detects isotopic patterns .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (e.g., carboxamide) .

Q. How can researchers optimize reaction yields during multi-step synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reflux conditions in ethanol improve cyclization efficiency .
  • Catalysis : Use of K₂CO₃ or NaH as bases facilitates nucleophilic substitutions, particularly for methylene bridge formation between triazolo-pyridazine and imidazole moieties .

Advanced Research Questions

Q. What methodologies resolve contradictory biological activity data across structural analogs?

Contradictions in bioactivity (e.g., kinase inhibition vs. off-target effects) require:

  • Dose-Response Studies : Establish IC₅₀ values under standardized assays (e.g., ATP-binding assays for kinase targets) .
  • Metabolic Stability Tests : Liver microsome assays (human/rat) identify if discrepancies arise from rapid degradation .
  • Structural Overlays : Compare X-ray crystallography or docking poses of analogs to assess binding mode variations .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., pyrrolidine vs. piperidine) with activity data to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration to exclude nonviable analogs early .

Q. What experimental designs minimize variability in pharmacological profiling?

  • DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial matrices) to test interactions between variables like pH, temperature, and catalyst concentration .
  • Positive/Negative Controls : Include reference compounds (e.g., imatinib for kinase assays) to normalize inter-assay variability .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step between triazolo-pyridazine and imidazole units?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 70% → 85% under 100°C, 300 MHz) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., imidazole NH with Boc groups) to prevent side reactions .

Q. What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm compound-target binding by monitoring protein thermal stability shifts .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions in live cells using engineered biosensors .

Key Takeaways

  • Synthesis : Prioritize microwave-assisted and protecting-group strategies for efficiency.
  • Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation.
  • Biological Analysis : Use CETSA and BRET to resolve activity contradictions.
  • Computational Aids : Leverage QSAR and MD simulations for rational design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.